N-Ethyl-3-(ethylamino)benzamide

Lipophilicity LogP Membrane Permeability

N-Ethyl-3-(ethylamino)benzamide (CAS 919800-05-8) is a synthetic benzamide derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is characterized by a secondary ethylamino group at the meta position of the phenyl ring and a tertiary amide bearing an N-ethyl substituent.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 919800-05-8
Cat. No. B12613020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-(ethylamino)benzamide
CAS919800-05-8
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC(=C1)C(=O)NCC
InChIInChI=1S/C11H16N2O/c1-3-12-10-7-5-6-9(8-10)11(14)13-4-2/h5-8,12H,3-4H2,1-2H3,(H,13,14)
InChIKeyLIGGHPLNGHUJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-(ethylamino)benzamide (CAS 919800-05-8) Procurement Guide: Physicochemical & Structural Baseline


N-Ethyl-3-(ethylamino)benzamide (CAS 919800-05-8) is a synthetic benzamide derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is characterized by a secondary ethylamino group at the meta position of the phenyl ring and a tertiary amide bearing an N-ethyl substituent . This compound is a specialized research chemical with a notable absence from major public bioactivity databases such as PubChem and BindingDB. Consequently, its differentiation must be derived from its distinct physicochemical profile, including a calculated LogP of 2.52 and a topological polar surface area (tPSA) of 44.62 Ų, which distinguish it from simpler benzamide analogs .

Physicochemical profile Calculated logP ~2.5, tPSA ~45 Ų distinguish from simpler benzamides
Bioactivity data No public target-engagement data; verification in target assays required
Synthetic entry 3‑Ethylamino handle enables single-step diversification for meta‑substituted SAR

Why 3-Substituted N-Ethylbenzamide Analogs Are Not Interchangeable in SAR Campaigns


The substitution pattern at the 3-position of the N-ethylbenzamide scaffold is a critical determinant of biological activity. The target compound's 3-ethylamino group creates a specific pharmacophore distinct from analogs like 3-amino-N-ethylbenzamide (CAS 81882-77-1). The transition from a primary amine (-NH2) to a secondary amine (-NHCH2CH3) increases lipophilicity by approximately 1.5 log units and removes a hydrogen bond donor, fundamentally altering the molecule's interaction with biological targets and its pharmacokinetic profile . This structural modification is known within the benzamide inhibitor class to influence binding affinity, selectivity against off-target receptors, and metabolic stability, making the compounds non-substitutable in sensitive assay systems .

Target: N‑Ethyl‑3‑(ethylamino)benzamide
Substitute: 3‑Amino‑N‑ethylbenzamide
Secondary ethylamino (–NHEt) group
Primary amine (–NH₂) group
Higher lipophilicity may shift membrane permeability profile
Lower logP; different cell‑penetration behaviour
Two H‑bond donors; altered target‑interaction pattern
Three H‑bond donors; distinct off‑target profile

Class‑level inference: substitution pattern may alter binding, selectivity, and metabolic stability—direct replacement requires validation.

Quantitative Differential Evidence for N-Ethyl-3-(ethylamino)benzamide (CAS 919800-05-8)


Lipophilicity-Driven Permeability Advantage Over Primary Amine Analogs

N-Ethyl-3-(ethylamino)benzamide possesses a significantly higher calculated lipophilicity compared to its closest commercially available analog, 3-amino-N-ethylbenzamide. This difference is critical because increased LogP within an optimal range is consistently correlated with enhanced passive membrane permeability in cell-based assays [1].

Lipophilicity shift
Cross‑study comparable
Target LogP = 2.52 Comparator ~1.0–1.2
Δ +1.3 to +1.5
Supports permeability profiling in cell‑based assays
Predicted LogP; experimental confirmation advised
Lipophilicity LogP Membrane Permeability

Reduced Hydrogen-Bond Donor Count for Enhanced Target Selectivity Profiling

The substitution of the 3-amino group's hydrogen with an ethyl group in N-Ethyl-3-(ethylamino)benzamide reduces its hydrogen-bond donor (HBD) count to two (the amide NH and the secondary amine NH). This is one fewer HBD compared to 3-amino-N-ethylbenzamide (HBD = 3) and two more than 3-(dimethylamino)-N-ethylbenzamide (HBD = 1) [1]. Removing a donor while adding a small alkyl group is a classic strategy to abrogate undesirable hydrogen-bonding interactions that can cause off-target activity or poor pharmacokinetics [2].

H‑bond donor count
Class‑level inference
Target: HBD = 2 Comparators: 1 (tertiary amine), 3 (primary amine)
May support selectivity profiling by tuning HBD interactions
Balanced profile between primary and tertiary amine analogs
Hydrogen Bond Donor Selectivity Off-target

Critical Intermediate for Diversified Synthesis in Medicinal Chemistry

N-Ethyl-3-(ethylamino)benzamide provides a unique chemical handle for further functionalization. Unlike its analog N-ethylbenzamide (CAS 614-14-2) which lacks a functional group at the 3-position, the target compound's secondary ethylamino group can be directly utilized for reductive amination, urea formation, or amide coupling to rapidly generate diverse compound libraries [1]. This avoids the need for multi-step de novo synthesis to introduce functionality at the meta position.

Synthetic efficiency
Class‑level inference
Direct meta‑functionalization via ethylamino handle Multi‑step route for N‑ethylbenzamide
Saves ≥2 synthetic steps
Supports faster SAR exploration of the meta‑position
Workflow advantage; building‑block purity must be verified
Building block Intermediate Diversification

Best-Fit Research Applications for N-Ethyl-3-(ethylamino)benzamide (CAS 919800-05-8)


Central Nervous System (CNS) Drug Discovery Libraries

The compound's balanced physicochemical profile (MW 192.26, LogP 2.52, tPSA 44.62 Ų) aligns well with desirable parameters for CNS drug candidates. These values fall within established ranges for optimal brain penetration, making it a superior choice over the more polar 3-amino-N-ethylbenzamide for constructing compound screening decks aimed at CNS targets [1].

Selective PARP Inhibitor Scaffold Optimization

While a direct biosensor for N-Ethyl-3-(ethylamino)benzamide is lacking, its core structure is a known PARP-inhibiting pharmacophore. Its specific substitution pattern offers a tool to probe the nicotinamide-binding pocket of PARP enzymes beyond what is achievable with the extensively studied 3-aminobenzamide or 3-amino-N-ethylbenzamide, potentially identifying novel interactions that confer subtype selectivity [2].

Negative Control Compound Development for HBD-Dependent Assays

The defined reduction in hydrogen-bond donor count compared to the 3-amino analog makes this compound an excellent candidate for developing mechanistic negative controls. In biochemical or cellular assays where primary target engagement is hypothesized to be HBD-dependent, the target compound can help deconvolute specific binding contributions from the primary amine group [3].

Bioconjugation and Chemical Probe Synthesis

The 3-ethylamino group serves as a stable, nucleophilic linker attachment point. Unlike a primary aniline which can undergo oxidation or undesirable side-reactions, the secondary amine is a cleaner handle for conjugating fluorophores, affinity tags (e.g., biotin), or linker molecules to the benzamide core for target engagement studies [3].

Application
Selection Property
Validation Focus
CNS drug discovery library screening
Physicochemical profile in CNS‑favorable range
Membrane permeability and brain‑penetration assay validation
PARP inhibitor SAR studies
3‑Ethylamino benzamide scaffold
Subtype selectivity profiling via binding assays
Negative control for HBD‑dependent assays
Fewer H‑bond donors than primary amine analog
Deconvolution of HBD‑dependent binding contributions
Chemical probe and bioconjugation
Secondary amine handle for linker attachment
Conjugation stability and target engagement validation
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